molecular formula C26H27N3O4S B2684979 Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate CAS No. 442557-89-3

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2684979
CAS No.: 442557-89-3
M. Wt: 477.58
InChI Key: ZYMZQURSZUWLLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized via a Schiff bases reduction route. Starting materials include 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. The reduction process likely involves the use of sodium borohydride (NaBH₄) as a powerful reducing agent .


Molecular Structure Analysis

The compound’s molecular structure consists of asymmetric units in both orthorhombic and monoclinic crystal systems. Compound 1 (C₁₆H₂₀N₂O) exhibits intermolecular hydrogen bonding, while the hydroxyl group in Compound 2 (C₁₄H₁₅NO₂) is involved in additional intermolecular hydrogen bonding. These structures play a crucial role in their stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The compound's relevance in scientific research is highlighted by studies focusing on its synthesis and structural characterization. For instance, Krasnova et al. (2013) demonstrated a method to oxidize the sulfur atom in a related compound, leading to the formation of a sulfinyl derivative, with its structure confirmed by 1H NMR spectroscopy and X-ray structural analysis (Krasnova et al., 2013). Similarly, Remizov et al. (2019) explored intramolecular cyclization reactions, providing insights into the synthetic versatility of such compounds (Remizov et al., 2019).

Kinetic Resolution and Biological Activity

Andzans et al. (2013) investigated the kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, highlighting the potential for producing enantiomerically enriched compounds, which could have implications in drug development and other areas requiring specific stereochemistry (Andzans et al., 2013).

Electrochemical and Pharmacological Properties

Research by David et al. (1995) on the electrochemical behavior of unsymmetrical dihydropyridines in protic media provides valuable information on the redox properties of these compounds, which could be relevant for their application in electronic materials or as pharmacological agents (David et al., 1995).

Dye Synthesis and Fabric Dyeing

Abolude et al. (2021) described the synthesis of disperse dyes from thiophene derivatives and their application on polyester and nylon fabrics, demonstrating the compound's utility in the textile industry for producing vibrant colors with excellent fastness properties (Abolude et al., 2021).

Properties

IUPAC Name

methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-5-33-21-9-7-6-8-19(21)24-20(14-27)25(28-17(3)23(24)26(31)32-4)34-15-22(30)29-18-12-10-16(2)11-13-18/h6-13,24,28H,5,15H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMZQURSZUWLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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